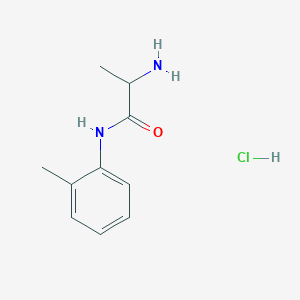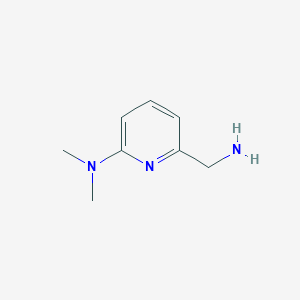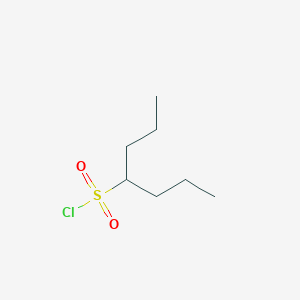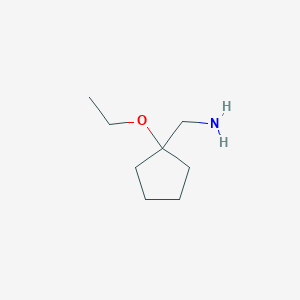
2-Amino-N-(2-methylphenyl)propanamide hydrochloride
Übersicht
Beschreibung
2-Amino-N-(2-methylphenyl)propanamide hydrochloride is a chemical compound with the CAS Number: 35891-74-8 . It has a molecular weight of 214.69 . The IUPAC name for this compound is 2-amino-N-(2-methylphenyl)propanamide hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Amino-N-(2-methylphenyl)propanamide hydrochloride is 1S/C10H14N2O.ClH/c1-7-5-3-4-6-9(7)12-10(13)8(2)11;/h3-6,8H,11H2,1-2H3,(H,12,13);1H . This code provides a standard way to encode the molecular structure using text.Wissenschaftliche Forschungsanwendungen
Adjunctive Treatment for Refractory Seizures
A study evaluated the efficacy and safety of perampanel, a noncompetitive AMPA receptor antagonist, as an adjunctive treatment for drug-resistant partial-onset seizures. The trial demonstrated that perampanel improved seizure control in patients with uncontrolled partial-onset seizures, with acceptable safety and tolerability profiles (French et al., 2012).
Anticancer Properties
Another study focused on the dolastatin 10 analogue TZT-1027, targeting microtubule assembly inhibition, in a phase I trial for patients with advanced solid tumors. It highlighted the drug's pharmacokinetics and determined a recommended dose for phase II studies, indicating its potential anticancer properties (de Jonge et al., 2005).
Alzheimer's Disease
A Phase II study on 3-amino-1-propanesulfonic acid (3APS) targeting amyloid-β in Alzheimer disease patients showed that long-term administration of 3APS is safe, tolerated, and reduces CSF Aβ42 levels, suggesting a potential application in modifying Alzheimer's disease progression (Aisen et al., 2006).
AMPA Antagonist in Stroke
Research on the AMPA antagonist ZK200775 in acute ischemic stroke patients indicated that while aiming to protect against neuronal damage, it might cause glial cell toxicity, suggesting caution in its application for stroke due to potential adverse effects (Elting et al., 2002).
Safety And Hazards
The safety information available indicates that 2-Amino-N-(2-methylphenyl)propanamide hydrochloride may be an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Relevant Papers Unfortunately, I could not find any peer-reviewed papers related to 2-Amino-N-(2-methylphenyl)propanamide hydrochloride in the sources I found .
Eigenschaften
IUPAC Name |
2-amino-N-(2-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7-5-3-4-6-9(7)12-10(13)8(2)11;/h3-6,8H,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPLQUSKIPUVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(2-methylphenyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1527450.png)
![[6-(Tert-butoxy)pyridin-2-yl]methanamine](/img/structure/B1527451.png)




![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1527458.png)

![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)
![3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1527462.png)



![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)